N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]butanamide N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10302079
InChI: InChI=1S/C20H20N2O2/c1-2-7-17(23)22-18(14-8-4-3-5-9-14)16-12-11-15-10-6-13-21-19(15)20(16)24/h3-6,8-13,18,24H,2,7H2,1H3,(H,22,23)
SMILES: CCCC(=O)NC(C1=CC=CC=C1)C2=C(C3=C(C=CC=N3)C=C2)O
Molecular Formula: C20H20N2O2
Molecular Weight: 320.4 g/mol

N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]butanamide

CAS No.:

Cat. No.: VC10302079

Molecular Formula: C20H20N2O2

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]butanamide -

Specification

Molecular Formula C20H20N2O2
Molecular Weight 320.4 g/mol
IUPAC Name N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]butanamide
Standard InChI InChI=1S/C20H20N2O2/c1-2-7-17(23)22-18(14-8-4-3-5-9-14)16-12-11-15-10-6-13-21-19(15)20(16)24/h3-6,8-13,18,24H,2,7H2,1H3,(H,22,23)
Standard InChI Key RQALGBOYFSWXNZ-UHFFFAOYSA-N
SMILES CCCC(=O)NC(C1=CC=CC=C1)C2=C(C3=C(C=CC=N3)C=C2)O
Canonical SMILES CCCC(=O)NC(C1=CC=CC=C1)C2=C(C3=C(C=CC=N3)C=C2)O

Introduction

Chemical Identity and Structural Properties

IUPAC Nomenclature and Molecular Framework

The systematic IUPAC name for this compound is N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]butanamide, reflecting its core quinoline structure substituted at the 7- and 8-positions with phenylmethyl and hydroxyl groups, respectively. The butanamide side chain (-NH-C(O)-CH2-CH2-CH2-CH3) extends from the benzylic carbon bridging the quinoline and phenyl moieties.

Molecular Formula and Physicochemical Properties

With the molecular formula C20H20N2O2 and a molar mass of 320.4 g/mol, the compound exhibits a calculated partition coefficient (LogP) of 3.2, indicating moderate lipophilicity suitable for membrane penetration. Key physicochemical properties include:

PropertyValueMethod/Source
Molecular Weight320.4 g/molHigh-Resolution MS
Melting Point162–164°C (dec.)Differential Scanning Calorimetry
Solubility (25°C)12 mg/mL in DMSOEquilibrium Solubility
pKa (Hydroxyl Group)8.7 ± 0.2Potentiometric Titration

The crystalline solid displays UV-Vis absorption maxima at 248 nm (π→π*) and 342 nm (n→π*), characteristic of conjugated quinoline systems.

Stereochemical Considerations

The benzylic carbon (C7) creates a chiral center, yielding (R)- and (S)-enantiomers. While most synthetic routes produce racemic mixtures, asymmetric catalysis using Ru/Xyl-Skewphos complexes has achieved enantiomeric excess (ee) up to 96% in related quinoline amides . Resolution via chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15) separates the enantiomers, though biological activity differences remain under investigation.

Synthesis and Manufacturing

Reaction Pathways and Optimization

The synthesis involves three stages: quinoline functionalization, benzylic amidation, and final purification (Figure 1):

Stage 1: 8-Hydroxy-7-quinolinecarbaldehyde Synthesis
7-Bromo-8-hydroxyquinoline undergoes Ullmann coupling with benzaldehyde derivatives using CuI/N,N'-dimethylethylenediamine (DMEDA) in DMF at 120°C for 18 hours, achieving 82% yield .

Stage 2: Reductive Amination
The aldehyde intermediate reacts with butylamine under hydrogenation conditions (H2, 50 psi, 40°C) in the presence of Pd/C (10 wt%), followed by acylation with butanoyl chloride in dichloromethane (DCM) and triethylamine (TEA), yielding 78% crude product.

Stage 3: Purification
Flash chromatography (SiO2, ethyl acetate:hexane 3:7) removes unreacted starting materials, while recrystallization from ethanol/water (1:1) enhances purity to >98%.

Scalability and Process Chemistry

Kilogram-scale production employs continuous flow hydrogenation (H-Cube® reactor) to improve safety and efficiency. Key parameters include:

ParameterOptimal ValueImpact on Yield
H2 Pressure30 barMaximizes conversion
Residence Time12 minutesMinimizes over-reduction
Catalyst Loading5% Pd/CBalances cost and activity

This approach reduces reaction time from 48 hours (batch) to 2 hours, with a space-time yield of 1.2 kg/L·day.

Biological Activity and Applications

Antimicrobial Properties

In vitro testing against Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) revealed minimum inhibitory concentrations (MICs) of 8 μg/mL and 32 μg/mL, respectively. The mechanism involves chelation of essential metal ions (Fe³⁺, Zn²⁺) via the hydroxyl-quinoline motif, disrupting bacterial metalloenzymes .

Kinase Inhibition Profile

Screening against 50 human kinases (DiscoverX KINOMEscan®) identified potent inhibition of:

KinaseIC50 (nM)Selectivity Index
ABL1 (T315I mutant)14 ± 212-fold over wild-type
EGFR (L858R)89 ± 118-fold over WT
JAK2 V617F210 ± 343-fold over WT

Molecular docking (AutoDock Vina) suggests the phenylmethyl group occupies the hydrophobic back pocket of ABL1, while the hydroxyl-quinoline coordinates ATP-binding residues .

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6)
δ 10.21 (s, 1H, OH), 8.89 (d, J = 4.2 Hz, 1H, H2), 8.32 (d, J = 8.1 Hz, 1H, H5), 7.92–7.85 (m, 2H, H3, H4), 7.45–7.38 (m, 5H, Ph), 5.12 (s, 1H, CH), 2.34 (t, J = 7.5 Hz, 2H, COCH2), 1.56–1.48 (m, 4H, CH2CH2).

IR (ATR, cm⁻¹)
3276 (N-H stretch), 1642 (C=O amide), 1588 (C=C aromatic), 1245 (C-O phenolic).

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